molecular formula C22H18BrClN2O4 B2813079 (5-bromofuran-2-yl)(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 384350-73-6

(5-bromofuran-2-yl)(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No.: B2813079
CAS No.: 384350-73-6
M. Wt: 489.75
InChI Key: JZACNDGNGGNJBG-UHFFFAOYSA-N
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Description

This compound is a pyrazoline-based methanone derivative featuring a bromofuran moiety and substituted aryl groups. The core structure consists of a 4,5-dihydro-1H-pyrazole ring linked to a 5-bromofuran-2-yl group via a ketone bridge. Such structural motifs are common in antimicrobial and therapeutic agents, as seen in related pyrazoline derivatives .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN2O4/c1-28-18-8-7-13(11-20(18)29-2)16-12-17(14-5-3-4-6-15(14)24)26(25-16)22(27)19-9-10-21(23)30-19/h3-11,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZACNDGNGGNJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)C4=CC=C(O4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs or compounds that inhibit or induce CYP3A4 could affect the metabolism of the compound. Furthermore, factors such as pH, temperature, and the presence of other biological molecules could also influence the compound’s stability and efficacy.

Biological Activity

The compound (5-bromofuran-2-yl)(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H17BrClN2O3\text{C}_{19}\text{H}_{17}\text{BrClN}_2\text{O}_3

Key Features

  • Furan Ring : The presence of the furan moiety contributes to the compound's reactivity and biological properties.
  • Chlorophenyl Group : This substituent may enhance interactions with biological targets.
  • Dimethoxyphenyl Group : This group is known for its role in modulating pharmacological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Biofilm Formation : Studies have shown that certain derivatives prevent biofilm formation in Salmonella enterica and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by biofilm-forming bacteria .

Anticancer Potential

Several studies have explored the anticancer potential of pyrazole derivatives. The compound's structure suggests it may interact with various molecular targets involved in cancer progression:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation. This is supported by docking studies that suggest binding affinity to key proteins involved in these pathways .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that derivatives can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Research Findings

StudyFindings
Study 1Demonstrated strong antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 2Showed significant cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Study 3Found that the compound inhibits inflammatory pathways, reducing cytokine levels in vitro.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the ability of similar pyrazole derivatives to inhibit biofilm formation in clinical isolates of Staphylococcus aureus. Results indicated a reduction in biofilm biomass by up to 70% at sub-MIC levels.
  • Case Study on Anticancer Activity : In vitro studies using human breast cancer cell lines demonstrated that compounds with similar structures induced cell cycle arrest and apoptosis, with IC50 values indicating potent activity.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential therapeutic effects. Its structure suggests several pharmacological activities, including:

  • Antimicrobial Activity : Recent studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The incorporation of the furan and chlorophenyl groups may enhance this activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research has shown that pyrazole derivatives can induce apoptosis in cancer cells. The specific substitution on the phenyl rings can modulate the compound's interaction with biological targets, potentially leading to selective cytotoxicity against cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:

  • Substituent Effects : The presence of the bromine and chlorine atoms on the aromatic rings can influence the electronic properties of the molecule, thereby affecting its reactivity and interaction with biological targets. For instance, studies have shown that halogenated compounds often exhibit enhanced binding affinity to certain enzymes or receptors due to increased lipophilicity .
  • Modification Potential : The compound serves as a versatile scaffold for further modifications. By varying substituents on the pyrazole ring or the furan moiety, researchers can develop a library of analogs with tailored properties for specific therapeutic targets .

Synthetic Applications

This compound can also act as a building block in organic synthesis:

  • Synthetic Intermediate : The unique structure allows it to be used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions (such as nucleophilic substitutions or cycloadditions) makes it valuable in synthetic organic chemistry .

Case Study 1: Antimicrobial Activity

A study investigated a series of pyrazole derivatives, including those similar to (5-bromofuran-2-yl)(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone. Results showed potent activity against biofilms formed by Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .

Case Study 2: Anticancer Research

Another research effort focused on the anticancer properties of pyrazole derivatives. The study revealed that specific modifications led to increased selectivity towards cancer cell lines while minimizing toxicity to normal cells. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

  • Halogenated Derivatives :
    describes isostructural chloro (compound 4 ) and bromo (compound 5 ) derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(triazolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. The chloro analog exhibited antimicrobial activity, while the bromo variant was synthesized for structural analysis. This highlights the role of halogen electronegativity and size in modulating bioactivity: chlorine’s smaller atomic radius may enhance binding to microbial targets compared to bulkier bromine .

    • Target Compound : The 2-chlorophenyl group in the target compound may similarly optimize interactions with biological targets, while the bromofuran could improve lipophilicity and membrane penetration .
  • Methoxy vs. Fluorophenyl Groups: The 3,4-dimethoxyphenyl group in the target compound contrasts with fluorophenyl substituents in .

Structural and Electronic Properties

  • The program’s robustness in handling halogenated and heterocyclic systems suggests its applicability for characterizing the target compound’s stereochemistry .
  • Electron Density and Reactivity: The dimethoxyphenyl group’s electron-donating effects could localize electron density on the pyrazole ring, altering reactivity at the ketone bridge. This contrasts with ’s imidazole-based methanone, where sulfur atoms in the dihydroimidazole ring introduce distinct charge distribution patterns .

Antimicrobial Performance

  • Comparative Data: Compound Substituents Biological Activity Reference Target Compound 5-(2-Chlorophenyl), 3-(3,4-Dimethoxyphenyl) Not reported (structural analog) – Compound 4 4-Chlorophenyl, 4-Fluorophenyl Antimicrobial activity (MIC: 8 µg/mL) Compound 4a Benzo[d][1,3]dioxol-5-yl, Phenyl Moderate antifungal activity The absence of reported data for the target compound underscores the need for empirical testing.

Metabolic Stability

  • The bromofuran moiety may enhance resistance to oxidative metabolism compared to unsubstituted furans, as seen in ’s brominated pyrazol-3-ones, which exhibit prolonged half-lives in vitro .

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